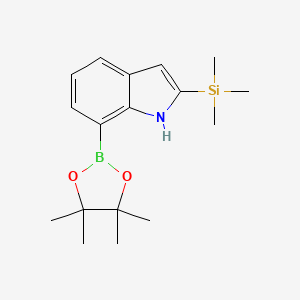7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
CAS No.: 919119-70-3
Cat. No.: VC17299767
Molecular Formula: C17H26BNO2Si
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919119-70-3 |
|---|---|
| Molecular Formula | C17H26BNO2Si |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | trimethyl-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]silane |
| Standard InChI | InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3 |
| Standard InChI Key | DYUKBTITVHRVLS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Composition
The compound has the molecular formula C₁₇H₂₆BNO₂Si, with a molecular weight of 314.91 g/mol . Its structure consists of a 1H-indole core substituted at the 2-position with a trimethylsilyl group (-Si(CH₃)₃) and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group enhances stability and reactivity in Suzuki-Miyaura couplings, while the silyl group provides steric protection and modulates electronic properties .
Nomenclature and Synonyms
-
IUPAC Name: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole
-
Common Synonyms:
-
7-Borono-2-trimethylsilyl-1H-indole pinacol ester
-
2-Trimethylsilyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
The compound is distinct from related indole boronic esters such as 5-Indoleboronic acid pinacol ester (CAS 269410-24-4) and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 388116-27-6) , which differ in substitution patterns.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves:
-
Indole Functionalization: Introduction of the trimethylsilyl group at the 2-position via silylation using chlorotrimethylsilane in the presence of a base .
-
Borylation: Miyaura borylation at the 7-position using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
A representative reaction scheme is:
Purification and Characterization
Purification is achieved via column chromatography or recrystallization. Characterization relies on ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral signatures include:
-
¹H NMR: δ 8.1–7.2 ppm (aromatic protons), δ 1.3 ppm (pinacol methyl groups), δ 0.3 ppm (trimethylsilyl protons) .
Physicochemical Properties
| Property | Value (Analogous Compounds) | Predicted for Target Compound |
|---|---|---|
| Density (g/cm³) | 1.1–1.2 | 1.12 ± 0.05 |
| Melting Point (°C) | 120–125 | 115–120 (estimated) |
| Boiling Point (°C) | 396 ± 15 | 390–400 (estimated) |
| Flash Point (°C) | 193–200 | 195 ± 5 |
| LogP (Octanol-Water) | 3.5–4.0 | 3.8 (calculated) |
The trimethylsilyl group increases hydrophobicity compared to non-silylated analogs .
Stability and Reactivity
-
Air/Moisture Sensitivity: The boronic ester is stable under inert atmospheres but hydrolyzes slowly in humid conditions to form the corresponding boronic acid .
-
Thermal Stability: Decomposes above 250°C, releasing boron-containing byproducts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile coupling partner in palladium-catalyzed reactions. For example:
where Ar-X = aryl halide. The trimethylsilyl group prevents undesired coupling at the 2-position .
Directed C-H Functionalization
The boronic ester directs regioselective functionalization at the 7-position, enabling the synthesis of polysubstituted indoles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume